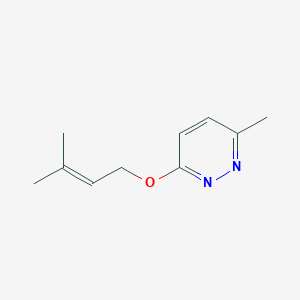

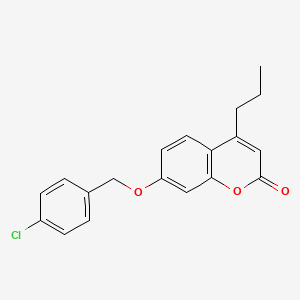

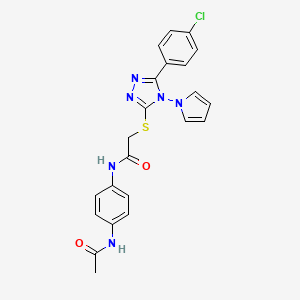

![molecular formula C23H17N3O5 B2373530 N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251680-97-3](/img/structure/B2373530.png)

N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include the 1,3-benzodioxol (also known as methylenedioxyphenyl) group , the 1,8-naphthyridine core , and a carboxamide group. These groups are often found in biologically active compounds, including pharmaceuticals.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-benzodioxol group, the 1,8-naphthyridine core, and the carboxamide group. The benzodioxol group is a benzene ring with two oxygen atoms forming a dioxolane ring . The 1,8-naphthyridine core is a two-ring system with nitrogen atoms at the 1 and 8 positions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the functional groups mentioned above. The benzodioxol group might undergo electrophilic aromatic substitution or could be cleaved under acidic or basic conditions. The naphthyridine core might undergo reactions typical of aromatic heterocycles, such as electrophilic or nucleophilic substitution .Applications De Recherche Scientifique

Anticancer Evaluation

Naphthyridine derivatives have been synthesized and evaluated for their anticancer properties. One study synthesized 1,3,4-oxadiazole derivatives from Schiff base corresponding hydrazides and found one compound to be notably active against breast cancer cell lines, while others showed moderate activity Salahuddin et al., 2014.

Antiviral Activity

Another area of application is in the development of HIV-integrase inhibitors. Research in this domain led to the discovery of naphthyridinone derivatives with potent antiviral activity in cellular assays, demonstrating low nanomolar IC(50) values in an HIV-integrase strand transfer assay Boros et al., 2009.

Tachykinin Receptor Antagonists

Naphthyridine derivatives have also been explored for their potential in treating bladder function disorders through the synthesis of cyclic analogues demonstrating NK(1) antagonistic activities. These compounds showed promising results in both in vitro and in vivo evaluations Natsugari et al., 1999.

Luminescent Properties

In the field of materials science, naphthyridine derivatives have been identified for their aggregation-enhanced emission (AEE) properties. The studies demonstrate the potential of these compounds in developing luminescent materials, with properties such as mechano-chromism and multi-stimuli responsiveness Srivastava et al., 2017.

Antibacterial and Anti-inflammatory Activities

Naphthyridine derivatives have exhibited significant antibacterial and anti-inflammatory activities, including potent effects against a range of bacterial strains and in vitro anticancer potential. These findings highlight their potential for development into therapeutic agents Madaan et al., 2013.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O5/c27-20-16-7-4-10-24-21(16)26(15-5-2-1-3-6-15)23(29)19(20)22(28)25-12-14-8-9-17-18(11-14)31-13-30-17/h1-11,27H,12-13H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHHUMXZDCWLGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

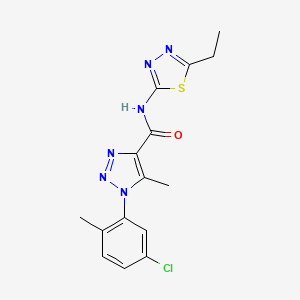

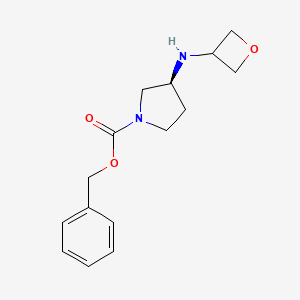

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide](/img/structure/B2373452.png)

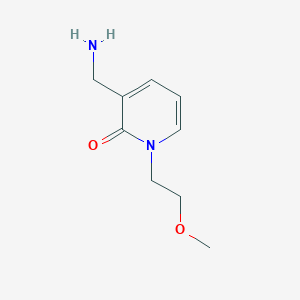

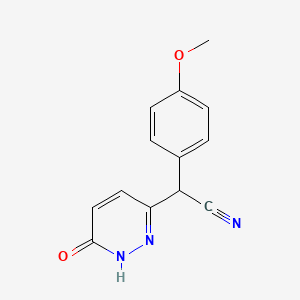

![N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2373461.png)

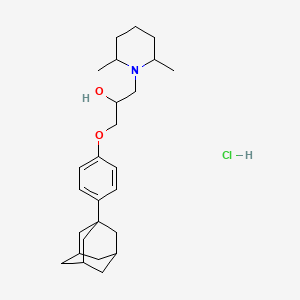

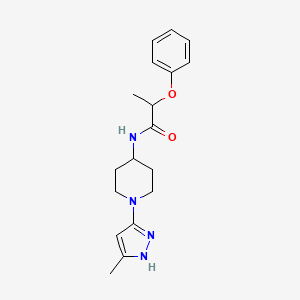

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2373465.png)